N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-8-16-12(20-17-8)10-5-13-7-15-11(10)14-4-9-6-18-2-3-19-9/h5,7,9H,2-4,6H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWMJYNEBXDXQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2NCC3COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The pyrimidine ring can be constructed through cyclization reactions involving appropriate precursors such as amidines and β-dicarbonyl compounds . The final step involves the coupling of the dioxane moiety to the pyrimidine-oxadiazole intermediate under suitable conditions, often using alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could also be considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the pyrimidine or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could result in the formation of new compounds with different functional groups attached to the core structure.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and pyrimidine moieties exhibit notable antimicrobial properties. N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has been evaluated for its effectiveness against various bacterial and fungal strains. In vitro studies have shown that derivatives of this compound can inhibit the growth of resistant bacterial strains, making it a candidate for further development in antibiotic therapies .
Anticancer Properties
The compound's structural features suggest potential activity against cancer cells. Preliminary studies have indicated that it may induce apoptosis in certain cancer cell lines. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and selectivity against cancer cells while minimizing toxicity to normal cells .
Agricultural Applications
Fungicide Development
this compound has shown promise as a fungicide. Its efficacy against fungal pathogens such as Fusarium oxysporum has been documented, with some derivatives displaying lower effective concentrations compared to commercial fungicides. This suggests its potential as an environmentally friendly alternative in agricultural practices .
Herbicide Potential
The compound’s unique structure may also lend itself to herbicide applications. Research into its mechanism of action is ongoing to determine how it affects plant growth and development, which could lead to the development of new herbicides that target specific weed species without harming crops .
Materials Science
Polymer Synthesis
In materials science, this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices could improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
Nanotechnology Applications
The compound's ability to form stable nanoparticles has been explored for drug delivery systems. These nanoparticles can encapsulate therapeutic agents and provide controlled release profiles, enhancing the efficacy of treatments while reducing side effects .
Case Studies
Mechanism of Action
The mechanism of action of N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine would depend on its specific application. In a biological context, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs, with insights derived from the evidence:
Key Observations:
Structural Flexibility : The 3-methyl-1,2,4-oxadiazole group is recurrent in analogs (e.g., navacaprant, ), suggesting its role in stabilizing π-π interactions or hydrogen bonding in target binding .
Solubility Modulation: The 1,4-dioxane moiety in the target compound contrasts with oxane (tetrahydropyran) in . Dioxane’s two oxygen atoms may improve aqueous solubility compared to mono-oxygenated oxane derivatives .
The target compound’s synthesis may require optimized coupling conditions.
Biological Relevance : Oxadiazole-containing compounds in and are associated with antiparasitic and anticancer activities, implying possible therapeutic overlap for the target molecule .
Limitations:
- No direct pharmacological data for the target compound are available in the evidence.
- Comparisons rely on structural inferences rather than experimental validation.
Biological Activity
N-[(1,4-Dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on recent studies.
Chemical Structure
The compound features a pyrimidine core substituted with a 3-methyl-1,2,4-oxadiazol moiety and a dioxane ring. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Recent research has demonstrated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown potent activity against both Gram-positive and Gram-negative bacteria. A study reported that oxadiazole derivatives had minimum inhibitory concentrations (MIC) ranging from 3.125 μg/mL to 50 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Oxadiazole Derivative 1 | 3.125 | Gram-positive |
| Oxadiazole Derivative 2 | 6.25 | Gram-negative |
| Oxadiazole Derivative 3 | 50 | Gram-negative |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specifically, the compound was found to inhibit the growth of breast cancer cells with an IC50 value of approximately 20 μM .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in animal models. It significantly reduced edema in carrageenan-induced paw edema models . The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of an oxadiazole derivative in treating skin infections caused by resistant bacteria. The results indicated a significant reduction in infection rates compared to standard treatments.
- Case Study on Cancer Treatment : A laboratory study focused on the effects of this compound on lung cancer cells showed that it inhibited cell migration and invasion, suggesting potential use as an adjunct therapy in cancer treatment.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of pyrimidine intermediates with oxadiazole precursors. Key steps include:
- Oxadiazole Formation : Cyclization of thioamide precursors using reagents like POCl₃ (see analogous methods in ).
- Amine Coupling : Use of trialkylamines (e.g., Et₃N) to improve yields during nucleophilic substitution ( ).
- Purification : Column chromatography or recrystallization to isolate the final product ( ).
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze , , and (if applicable) spectra to verify substituent positions ( ).
- X-ray Diffraction : Resolve dihedral angles between the pyrimidine core and substituents to confirm stereoelectronic effects (e.g., 12.8° twist observed in related pyrimidines; ).
- Mass Spectrometry : Validate molecular weight and fragmentation patterns ( ).
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize kinase inhibition assays due to structural similarities to Aurora kinase inhibitors ( ):
- Cytotoxicity Testing : Use cancer cell lines (e.g., HeLa) to assess IC₅₀ values.
- Mitotic Phenotyping : Monitor histone H3 phosphorylation and polyploidy via flow cytometry ( ).
- Enzyme Inhibition : Employ fluorescence-based kinase assays (e.g., ADP-Glo™) for selectivity profiling .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound's pharmacokinetic properties?
- Methodological Answer :
- DFT Calculations : Use hybrid functionals (e.g., B3LYP) to study electronic properties and predict reaction pathways ( ).
- Molecular Dynamics (MD) : Simulate ligand-receptor binding kinetics for Aurora kinases ( ).
- ADMET Prediction : Tools like SwissADME can forecast solubility, permeability, and CYP450 interactions ( ).
Q. What experimental approaches resolve contradictions in biological activity data across cell lines?
- Methodological Answer :
- Dose-Response Curves : Establish Hill slopes to differentiate on-target vs. off-target effects.
- Kinase Profiling : Use panels of 50–100 kinases to identify selectivity outliers ( ).
- Metabolite Screening : LC-MS/MS to detect active metabolites that may explain variability ().
Q. How can researchers address synthetic impurities in large-scale preparations?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress ( ).
- Continuous Flow Synthesis : Minimize side products via controlled residence times ( ).
- Crystallization Engineering : Use polymorph screening to isolate the thermodynamically stable form ( ).
Safety and Compliance
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles ( ).
- Ventilation : Use fume hoods for weighing and synthesis steps ( ).
- Waste Disposal : Neutralize acidic/basic byproducts before disposal ( ).
Structural and Mechanistic Insights
Q. How does the 1,4-dioxane moiety influence this compound's bioavailability?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
